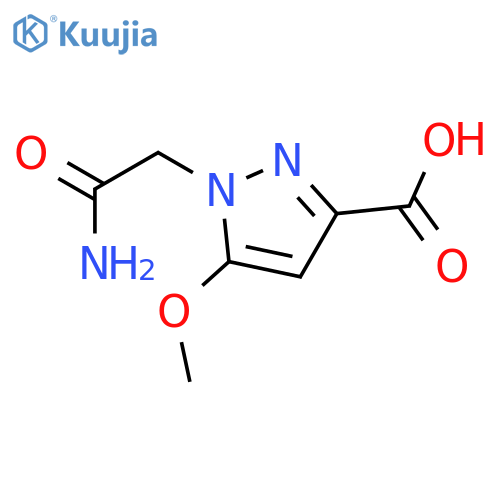

Cas no 1263207-37-9 (1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid)

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

- 1-(2-amino-2-oxoethyl)-5-methoxypyrazole-3-carboxylic acid

- DB-328382

- 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylicacid

- 1263207-37-9

- DTXSID10855947

-

- インチ: InChI=1S/C7H9N3O4/c1-14-6-2-4(7(12)13)9-10(6)3-5(8)11/h2H,3H2,1H3,(H2,8,11)(H,12,13)

- InChIKey: TWMVYSRIPHSOEX-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(C(O)=O)=NN1CC(N)=O

計算された属性

- せいみつぶんしりょう: 199.05930578g/mol

- どういたいしつりょう: 199.05930578g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 107Ų

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM188279-1g |

1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid |

1263207-37-9 | 95% | 1g |

$930 | 2021-08-05 | |

| Alichem | A049002586-1g |

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid |

1263207-37-9 | 95% | 1g |

856.00 USD | 2021-06-01 | |

| Chemenu | CM188279-1g |

1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid |

1263207-37-9 | 95% | 1g |

$816 | 2023-02-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1803007-1g |

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid |

1263207-37-9 | 98% | 1g |

¥7498.00 | 2024-08-09 |

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid 関連文献

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acidに関する追加情報

Introduction to 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS No. 1263207-37-9)

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1263207-37-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a pyrazole core substituted with a methoxy group at the 5-position and a carboxylic acid moiety at the 3-position, further functionalized with an N-substituent that includes an amino group and an acetoxy group. The structural attributes of this molecule make it a valuable intermediate in the development of various pharmacologically active agents.

The pyrazole scaffold is renowned for its broad biological activity, serving as a privileged structure in medicinal chemistry due to its ability to interact with numerous biological targets. The presence of the 5-methoxy group enhances the lipophilicity and metabolic stability of the molecule, while the 3-carboxylic acid functionality allows for further derivatization, enabling the synthesis of more complex analogs. These modifications contribute to the compound's potential utility in drug discovery programs targeting inflammatory diseases, infectious disorders, and other therapeutic areas.

Recent advancements in computational chemistry and molecular modeling have highlighted the significance of 1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid as a key building block. Studies have demonstrated that this compound can be incorporated into novel scaffolds that exhibit improved binding affinity and selectivity for enzymes such as kinases and proteases. For instance, derivatives of this molecule have shown promise in preclinical trials as inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases like rheumatoid arthritis and psoriasis.

The N-substituent in 1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid plays a crucial role in modulating the pharmacokinetic properties of derived compounds. By varying this substituent, chemists can fine-tune solubility, bioavailability, and metabolic clearance rates. This flexibility has been exploited in recent research to develop orally bioavailable inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression and are frequently dysregulated in cancer.

In addition to its role as a pharmacophore, 1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid has been explored as a precursor in the synthesis of metal chelating agents. The carboxylic acid and amino groups provide multiple coordination sites for binding transition metals such as copper and zinc, which are essential for various enzymatic processes. Such chelates are being investigated for their potential applications in anticancer therapy, where metal-based complexes can induce apoptosis or inhibit tumor growth.

The synthesis of 1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves multi-step organic transformations, including condensation reactions, oxidation, and functional group interconversions. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to improve yield and enantioselectivity. These advances have enabled the efficient production of enantiomerically pure forms of the compound, which are increasingly demanded in high-throughput screening campaigns.

Biological evaluation of 1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid has revealed interesting interactions with bacterial enzymes involved in metabolic pathways. Preliminary studies suggest that derivatives of this compound may disrupt bacterial cell wall synthesis or inhibit key enzymes required for DNA replication. Such findings align with global efforts to combat antibiotic resistance by identifying novel targets and mechanisms.

The versatility of 1-(2-amino-2-oxyoethyl)-5-methoxy-H-pyrrolidinoneeic acid (CAS No. 1263207379) extends beyond pharmaceutical applications; it has also been utilized in materials science for developing organic semiconductors and luminescent materials. The rigid pyrazole core contributes to thermal stability, while electronic conjugation through extended π-systems enhances charge transport properties. Researchers are exploring its potential use in flexible electronics and optoelectronic devices.

The future direction of research on 1-(2-amino-oxyoethyl)-5-methoxy-H-pyrrolidinoneic acid (CAS No.) 1263207379 is likely to focus on green chemistry approaches to minimize environmental impact during synthesis. Catalytic methods that reduce waste generation and energy consumption will be prioritized, alongside biocatalytic strategies that leverage enzymes for selective transformations. These sustainable practices align with regulatory pressures to develop environmentally benign chemical processes.

In conclusion, 1-(amino-oxyoethyl) - 5 - methoxy - H - pyrrolidinoneicacid CAS No.) 1263207379 represents a structurally intriguing compound with diverse applications across pharmaceuticals,bioorganic synthesis ,and materials science . Its unique combination offunctional groups ,combined with recent advances inchemical biology ,positions it as amaterialof significant interest for future research . As scientists continue to unravel its potential ,this compound is poised to contribute substantiallyto scientific progress .

1263207-37-9 (1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid) 関連製品

- 1554317-33-7(2-{spiro3.4octan-5-yl}ethan-1-amine)

- 2097917-83-2(2-methyl-4-{1-(pyridine-4-carbonyl)piperidin-4-yloxy}pyrimidine)

- 2248363-06-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate)

- 1021248-46-3(5-bromo-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)furan-2-carboxamide)

- 2228492-20-2(O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine)

- 1558273-81-6(1-(1,4-dimethylcyclohexyl)piperazine)

- 1805328-39-5(Methyl 2-amino-6-cyano-5-(difluoromethyl)pyridine-3-acetate)

- 113580-77-1(Gossypol-d2)

- 2876-13-3(Pyridinium,1-(phenylmethyl)-, chloride (1:1))

- 1806930-50-6(5-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-acetonitrile)